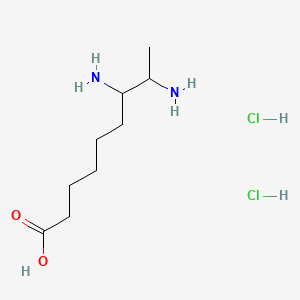
7,8-二氨基壬二酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Diaminopelargonic acid dihydrochloride (CAS: 951786-35-9) is a vitamer of Biotin . It has a molecular formula of C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol .
Synthesis Analysis
The enzyme 7,8-diaminopelargonic acid aminotransferase utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid and form the next intermediate in the pathway, 7,8-diaminopelargonic acid . The enzyme has been purified nearly 1000-fold from an extract of a regulatory mutant of Escherichia coli which is derepressed for the enzymes of the biotin operon .Molecular Structure Analysis
The molecular structure of 7,8-Diaminopelargonic acid dihydrochloride includes a seven-stranded predominantly parallel beta-sheet, surrounded by alpha-helices . The structure is associated with the major band in gels run at two different gel concentrations and two different pH values . The cofactor, pyridoxal phosphate, can be resolved from the enzyme in the presence of phosphate buffer after incubation with the amino donor, S-adenosyl-L-methionine .Chemical Reactions Analysis
The product of the first transamination step in the reaction catalyzed by diaminopelargonate (DAPA) synthase has been shown to be 4- (S-adenosyl)-2-oxobutanoate, which has been trapped as the corresponding alcohol .Physical And Chemical Properties Analysis
7,8-Diaminopelargonic acid dihydrochloride has a molecular weight of 261.19 g/mol . It has a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 . The Exact Mass is 260.1058333 g/mol and the Monoisotopic Mass is also 260.1058333 g/mol .科学研究应用
Biotin Biosynthesis
7,8-Diaminopelargonic acid (DAPA) aminotransferase, an enzyme responsible for DAPA synthesis from 7-keto-8-aminopelargonic acid (KAPA) in biotin biosynthesis by microorganisms, was examined in crude cell-free extracts from about 100 strains of bacteria . This shows that 7,8-Diaminopelargonic acid dihydrochloride plays a crucial role in the biosynthesis of biotin, a vital nutrient for many organisms.
Enzyme Characterization
The enzyme from Brevibacterium divaricatum, which is responsible for DAPA synthesis, was purified and characterized . The purified enzyme had absorption maxima at 320 nm and 410 nm, as well as at 280 nm . This suggests that 7,8-Diaminopelargonic acid dihydrochloride can be used in enzyme characterization studies.
Amino Donor Studies
Only S-adenosyl-L-methionine showed activity as an amino donor, while L-methionine, which was also active with the crude cell-free extract, showed no activity . This indicates that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating amino donors.
Cofactor Effectiveness
Both pyridoxal 5′-phosphate (PLP) and pyridoxamine 5′-phosphate were effective as cofactors . This suggests that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating the effectiveness of various cofactors.
Inhibition Studies
The enzyme activity was strongly inhibited by typical inhibitors of PLP enzyme . This indicates that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating enzyme inhibition.
Repression of Enzyme Synthesis
An obvious repression of enzyme synthesis was observed on the addition of biotin to the culture medium . This suggests that 7,8-Diaminopelargonic acid dihydrochloride can be used in studies investigating the repression of enzyme synthesis.
作用机制
Target of Action
The primary target of 7,8-Diaminopelargonic Acid Dihydrochloride is the enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase . This enzyme is found in Escherichia coli (strain K12) .
Mode of Action
7,8-Diaminopelargonic Acid Dihydrochloride interacts with its target enzyme, Adenosylmethionine-8-amino-7-oxononanoate aminotransferase, by acting as a substrate . The enzyme utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid, forming 7,8-Diaminopelargonic Acid .
Biochemical Pathways
The compound is involved in the biosynthesis of Biotin, also known as Vitamin B5 . It undergoes a series of chemical reactions in the body to form Coenzyme A, which participates in the metabolism of proteins, fats, and sugars .
Pharmacokinetics
It is known that the compound is stable at room temperature . It is soluble in water and acidic solutions, but insoluble in organic solvents .
Result of Action
The result of the action of 7,8-Diaminopelargonic Acid Dihydrochloride is the formation of Coenzyme A, which is crucial for various metabolic processes. Coenzyme A is involved in the metabolism of proteins, fats, and sugars, thus playing a significant role in energy production .
Action Environment
The action of 7,8-Diaminopelargonic Acid Dihydrochloride is influenced by various environmental factors. For instance, its solubility is affected by the pH of the environment . Additionally, the compound is stable at room temperature, suggesting that temperature is a crucial factor in its stability . .
安全和危害
The safety data sheet advises to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
7,8-diaminononanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOAYSDSCJELT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20356-91-6 |
Source


|
| Record name | 7,8-diaminononanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


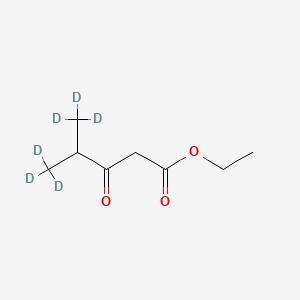
![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)


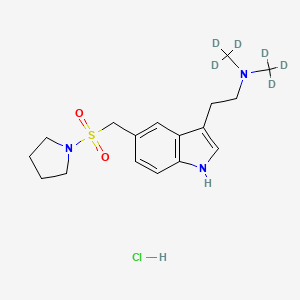


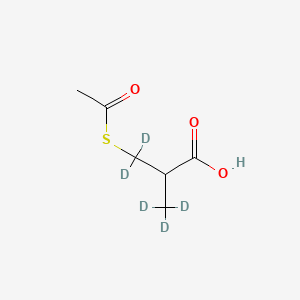


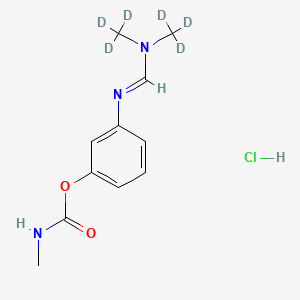
![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)
